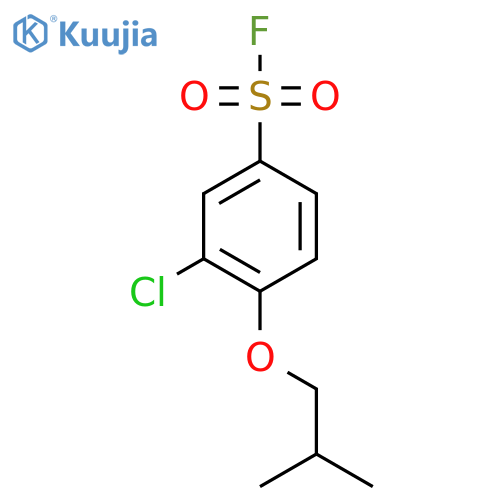Cas no 2137745-69-6 (3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride)

2137745-69-6 structure
商品名:3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-728756
- 2137745-69-6
- 3-chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
- 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
-
- インチ: 1S/C10H12ClFO3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6H2,1-2H3
- InChIKey: OEKUAWUOKAXATL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(C)C)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 266.0179713g/mol
- どういたいしつりょう: 266.0179713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 51.8Ų
3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728756-1.0g |
3-chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride |
2137745-69-6 | 1g |
$0.0 | 2023-06-06 |
3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
2137745-69-6 (3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
